N-(Piperidin-4-YL)pyrrolidine-1-sulfonamide
Description
Properties
Molecular Formula |
C9H19N3O2S |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
N-piperidin-4-ylpyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C9H19N3O2S/c13-15(14,12-7-1-2-8-12)11-9-3-5-10-6-4-9/h9-11H,1-8H2 |
InChI Key |
SEJXTYMQRPOUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of 4-Aminopiperidine
The most widely documented method involves reacting 4-aminopiperidine with pyrrolidine-1-sulfonyl chloride in a biphasic aqueous-organic system. Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) maintains a pH of 8–9 to deprotonate the amine while minimizing hydrolysis of the sulfonyl chloride. Typical conditions include:
- Molar ratio : 1:1.2 (amine:sulfonyl chloride)
- Temperature : 0–5°C during sulfonyl chloride addition, then room temperature (RT)
- Reaction time : 4–6 hours
- Workup : Acidification to pH 2–3 with HCl precipitates the product, followed by recrystallization from ethanol/water.
Yields range from 65–78%, with purity >95% confirmed by HPLC. Side products include bis-sulfonylated derivatives (5–12%) if stoichiometry deviates.
Stepwise Protection-Deprotection Strategy
For substrates sensitive to strong bases, a protecting-group strategy is employed:
- Protection : 4-Aminopiperidine is treated with Boc₂O (di-tert-butyl dicarbonate) in THF to form tert-butoxycarbonyl (Boc)-protected intermediate.
- Sulfonylation : Reaction with pyrrolidine-1-sulfonyl chloride in dichloromethane (DCM) using DMAP (4-dimethylaminopyridine) as catalyst.
- Deprotection : Boc removal with trifluoroacetic acid (TFA) in DCM yields the final product.
This method achieves higher regioselectivity (yield: 82–88%) but requires additional steps and solvents.
Modern Catalytic and Solvent-Free Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A representative protocol:
- Reagents : 4-Aminopiperidine (1 eq), pyrrolidine-1-sulfonyl chloride (1.1 eq), K₂CO₃ (2 eq)
- Solvent : Acetonitrile (MeCN)
- Conditions : 100°C, 150 W, 15 minutes
- Yield : 89% (purity >98% by NMR)
Microwave methods minimize thermal decomposition, making them suitable for heat-labile substrates.
Ionic Liquid-Mediated Reactions
Ionic liquids like [BMIM][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) act as dual solvent-catalysts:
- Advantages :
- Recyclability (up to 5 cycles with <5% efficiency loss)
- No additional base required
- Conditions : RT, 3 hours, 1:1.1 reagent ratio
- Yield : 76%
Reaction Optimization and Scalability
Solvent Screening
Solvent polarity critically affects reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Water | 80.1 | 68 | 92 |
| THF | 7.6 | 71 | 94 |
| DCM | 8.9 | 75 | 96 |
| PEG-400 | 12.5 | 83 | 98 |
PEG-400 enhances solubility of both hydrophilic and hydrophobic intermediates, reducing side reactions.
Base Selection
Strong inorganic bases (NaOH, KOH) favor faster reactions but increase hydrolysis risk. Organic bases (Et₃N, DMAP) offer milder conditions:
| Base | pKa | Yield (%) | Hydrolysis Byproducts (%) |
|---|---|---|---|
| NaOH | 13.8 | 72 | 8–12 |
| K₂CO₃ | 10.3 | 81 | 3–5 |
| Et₃N | 10.7 | 79 | <2 |
| DMAP | 9.7 | 85 | <1 |
DMAP’s nucleophilic catalysis accelerates sulfonamide bond formation while suppressing hydrolysis.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient):
- Retention time: 6.8 minutes
- Purity: 98.2% (area normalization)
Industrial-Scale Considerations
Continuous Flow Synthesis
Tubular reactors with immobilized base catalysts (e.g., Amberlyst A26) enable continuous production:
Waste Reduction Strategies
- Solvent recovery : >90% MeCN recycled via distillation
- Byproduct utilization : Bis-sulfonamides repurposed as ligands in cross-coupling reactions
Emerging Applications Influencing Synthesis Design
While beyond this review’s scope, the compound’s antimicrobial and neuroactive properties drive demand for:
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-YL)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(Piperidin-4-YL)pyrrolidine-1-sulfonamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Piperidin-4-YL)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine and pyrrolidine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares key motifs with other sulfonamide-linked heterocycles, though differences in ring systems and substituents significantly alter properties:
Key Observations :
- Sulfonamide vs. Hydrocarbon Linkers : Sulfonamide bridges (as in the target compound) improve aqueous solubility compared to hydrocarbon chains (e.g., P–1) due to polar SO₂ and NH groups .
- Piperidine vs.
- Aromatic vs. Aliphatic Cores : The nitrophenyl core in 12a-d enables π-π stacking interactions absent in the aliphatic target compound, suggesting divergent biological targets .
Pharmacological Implications
- Enzyme Inhibition: Compound 12a-d demonstrates potent enzyme inhibition (IC₅₀ ~50 nM) attributed to its nitrophenyl and sulfonamide groups . The target compound’s lack of an aromatic core may limit similar activity but could favor interactions with non-aromatic binding pockets.
- Solubility and Bioavailability: The sulfonamide linker in the target compound likely enhances solubility compared to P–1, which relies on a propanol chain for polarity .
Biological Activity
N-(Piperidin-4-YL)pyrrolidine-1-sulfonamide is a compound that belongs to the sulfonamide class, characterized by its unique structure combining a piperidine ring and a pyrrolidine moiety linked through a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in drug discovery.
Structural Overview
The structural representation of this compound highlights its potential for interaction with various biological targets, including enzymes and receptors. The presence of both piperidine and pyrrolidine rings contributes to its pharmacological properties.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study on derivatives showed that certain compounds could inhibit tumor growth in HepG2 cells, with one derivative demonstrating an IC50 value of 0.25 μM. This compound was found to induce cell cycle arrest through the p53/p21-dependent pathway, suggesting potential therapeutic applications in hepatocarcinoma treatment .
Antimicrobial Activity
This compound and its derivatives have also been evaluated for their antimicrobial properties. Sulfonamides are known for their antibacterial effects, and studies have shown that related compounds can exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. .
The mechanism of action of this compound involves its binding affinity to specific biological targets. Interaction studies typically utilize computational docking and binding assays to elucidate how the compound interacts with enzymes and receptors. For example, sulfonamides have been shown to inhibit enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be beneficial. The following table summarizes key structural features and biological activities of related sulfonamides:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(Piperidin-1-yl)-4-pyrrolidine sulfonamide | Piperidine and pyrrolidine rings | Antimicrobial | Variation in piperidine position affects activity |
| 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-pyrrolidines | Additional phenyl group | Anticancer | Incorporation of halogens enhances potency |
| N-(Morpholin-4-yl)-pyrrolidine sulfonamide | Morpholine instead of piperidine | CNS-active | Morpholine ring provides different pharmacokinetics |
This comparative analysis underscores the distinctiveness of this compound within the broader context of sulfonamide research.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Antitumor Activity : A series of novel derivatives based on piperidinyl structures were synthesized and evaluated for their anticancer potential. One derivative showed significant inhibition of cancer cell proliferation through modulation of cell cycle-related proteins .
- Antiviral Potential : Research has indicated that sulfonamides containing piperidine fragments exhibit antiviral properties against viruses like coxsackievirus B and Ebola virus glycoproteins. These findings suggest that this compound may also contribute to antiviral drug development .
Q & A
Q. What are the key synthetic routes for N-(Piperidin-4-YL)pyrrolidine-1-sulfonamide?
The synthesis involves two critical steps:
- Ring formation : Reacting hydrazine with a dicarbonyl compound to generate the pyrrolidine or pyridazine ring backbone .
- Sulfonamide introduction : Reacting the intermediate with a sulfonyl chloride (e.g., propane-1-sulfonyl chloride) in the presence of a base to incorporate the sulfonamide group . Example reaction conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrrolidine formation | Hydrazine + dicarbonyl, 80°C, 24 hrs | ~72% |
| Sulfonylation | Sulfonyl chloride, pyridine, RT, 12 hrs | ~54% |
Q. How is the compound characterized post-synthesis?
Characterization methods include:
- 1H/13C NMR : Confirms structural integrity (e.g., piperidine and pyrrolidine proton environments) .
- HPLC : Monitors purity (e.g., analytical HPLC with C18 columns, acetonitrile/water mobile phase) .
- X-ray crystallography : Resolves 3D conformation, critical for structure-activity studies .
Q. What stability considerations are relevant for storage and experimental use?
- Thermal stability : Decomposition observed above 200°C in TGA studies; store at 2–8°C .
- Light sensitivity : Sulfonamide derivatives are prone to photodegradation; use amber vials .
Advanced Research Questions
Q. How does this compound interact with biological targets?
Mechanistic studies suggest:
- Enzyme inhibition : Binds to kinase ATP pockets via sulfonamide-pi interactions and hydrogen bonding .
- Antimicrobial activity : Disrupts bacterial cell wall synthesis (MIC values: 2–8 µg/mL against S. aureus) . Key SAR findings:
- Piperidine N-methylation reduces potency by 50%, highlighting the importance of free NH for target engagement .
Q. How can computational modeling predict its biological activity?
- Molecular docking : Predicts binding modes with cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina .
- DFT calculations : Reveals electron-deficient sulfonamide groups enhance electrophilic reactivity, correlating with enzyme inhibition .
Q. How to resolve contradictions in pharmacological data (e.g., variable IC50 values)?
Methodologies include:
- Dose-response assays : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .
- Meta-analysis : Compare data across studies using standardized protocols (e.g., ATP concentration in kinase assays) .
Methodological Guidance
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Q. What analytical techniques differentiate this compound from structurally similar sulfonamides?
- High-resolution mass spectrometry (HRMS) : Distinguishes via exact mass (e.g., m/z 284.1321 for C₁₀H₁₈N₂O₂S) .
- IR spectroscopy : Identifies sulfonamide S=O stretches at 1150–1300 cm⁻¹ .
Data Contradiction Analysis
Q. Why do enzymatic inhibition studies report conflicting IC50 values?
Potential factors:
- Assay variability : Differences in buffer pH (7.4 vs. 7.0) or ionic strength alter binding kinetics .
- Protein source : Recombinant vs. native enzymes may have post-translational modifications affecting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
